4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol
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Overview
Description
4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, an imidazole ring, and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 3,4-dimethoxyphenethylamine with an appropriate alkyl halide to introduce the butanol chain. This is followed by the formation of the imidazole ring through cyclization reactions involving suitable reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions on the dimethoxyphenyl group can introduce various functional groups .
Scientific Research Applications
4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the imidazole ring and butanol chain.
2-(3,4-Dimethoxyphenyl)ethanol: Similar structure but with an ethanol chain instead of butanol.
Uniqueness
The uniqueness of 4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications .
Properties
CAS No. |
26482-10-0 |
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Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol |
InChI |
InChI=1S/C18H26N2O3/c1-13-15(20-18(19-13)6-4-5-11-21)9-7-14-8-10-16(22-2)17(12-14)23-3/h8,10,12,21H,4-7,9,11H2,1-3H3,(H,19,20) |
InChI Key |
RKGSIHJYOCYEOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)CCCCO)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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